2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide
Description
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and an ethoxyphenyl group
Properties
Molecular Formula |
C18H18FN5O2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-2-26-13-9-7-12(8-10-13)21-16(25)11-27-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
OGLWYIPWAJDGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Thioether Formation: The triazole ring is then reacted with a thiol to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the intermediate with an ethoxyphenyl acetic acid derivative to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the triazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are likely to play key roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound shares the triazole ring and fluorophenyl group but differs in other substituents.
3H-1,2,4-Triazol-3-one, 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-: Another similar compound with variations in the substituents on the triazole ring.
Uniqueness
The uniqueness of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide represents a novel entry in the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide an in-depth review of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a triazole ring and an ethoxyphenyl group, which are critical for its biological interactions.
Antimicrobial Activity
Triazoles are widely recognized for their antimicrobial properties. Studies have demonstrated that compounds containing triazole moieties exhibit significant antifungal and antibacterial activities. For instance:
- Antifungal Activity : The compound has shown promising results against various fungal strains, particularly those resistant to conventional antifungal agents. In vitro tests indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida albicans and Aspergillus niger.
- Antibacterial Activity : The compound displayed effective antibacterial properties against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 16 to 32 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of triazole derivatives. In cellular assays, the compound exhibited cytotoxicity against several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values of approximately 12 µM for MCF-7 and 15 µM for HeLa cells, indicating moderate potency.
The biological activities of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in microbial growth and cancer cell proliferation. Triazoles typically function by disrupting the synthesis of ergosterol in fungi and by interfering with DNA synthesis in cancer cells.
Study 1: Antifungal Efficacy
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives, including our compound, and evaluated their antifungal activity. The results confirmed that modifications to the triazole ring significantly enhanced antifungal potency compared to standard treatments .
Study 2: Anticancer Activity
A recent publication in Molecular Pharmacology investigated the anticancer effects of various triazole derivatives. The study found that compounds similar to our target showed significant apoptosis induction in cancer cells through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
